6-Iodo-2-methylnicotinaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6INO |
|---|---|
Molecular Weight |
247.03 g/mol |
IUPAC Name |
6-iodo-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6INO/c1-5-6(4-10)2-3-7(8)9-5/h2-4H,1H3 |
InChI Key |
ZCEGJYVHUZFAHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)I)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 6 Iodo 2 Methylnicotinaldehyde
Historical Context of Substituted Nicotinaldehyde Synthesis
The synthesis of nicotinaldehyde and its derivatives has historically been a topic of significant interest due to their role as precursors in pharmaceutical and agrochemical industries. Early methods for producing nicotinaldehydes often involved the catalytic hydrogenation of the corresponding cyanopyridines. chemrxiv.org For instance, the synthesis of nicotinaldehyde from 3-cyanopyridine (B1664610) was explored using Raney-nickel catalysts under strongly acidic conditions. chemrxiv.org However, these early approaches were frequently hampered by significant drawbacks, including low yields, poor selectivity, and the need for harsh reaction conditions which led to the corrosion of production vessels and catalyst poisoning. chemrxiv.org The development of more efficient and milder synthetic routes has therefore been a continuous goal in organic chemistry, paving the way for the synthesis of more complex and highly functionalized nicotinaldehydes like the title compound.
Precursor Design and Selection for Targeted Synthesis
The efficient synthesis of a complex molecule like 6-Iodo-2-methylnicotinaldehyde hinges on the selection of an appropriate starting material. The ideal precursor should be readily available and allow for the sequential and regioselective introduction of the required functional groups.
Several strategic precursor designs can be envisaged:
Starting from a 2,6-Disubstituted Pyridine (B92270): A common and logical approach involves starting with a commercially available 2,6-disubstituted pyridine. For example, 6-Chloro-2-methylpyridine serves as an excellent precursor. This molecule already contains the methyl group at the correct position (C2) and a halogen at C6 that can be either converted to an iodo group or used to direct other reactions before being substituted.
Utilizing a Pre-formylated Pyridine: Another strategy is to start with a pyridine ring that already contains the aldehyde functionality. A key intermediate in this class is 6-Chloro-2-methylnicotinaldehyde (CAS 884495-36-7). chemscene.comamericanelements.comambeed.com Its availability allows for a more direct route where the final step is the conversion of the chloro group to an iodo group, typically via a Finkelstein-type halogen exchange reaction.
Building the Ring: For creating diverse analogues, multi-component reactions can be employed to construct the trisubstituted pyridine ring from simpler, acyclic precursors. researchgate.netresearchgate.net These methods offer high efficiency and atom economy, although they may require more extensive optimization to achieve the specific substitution pattern of the target molecule.
| Precursor Category | Example Compound | Rationale |
| 2,6-Disubstituted Pyridine | 6-Chloro-2-methylpyridine | Contains correct C2 and C6 substitution; allows for subsequent formylation and halogen exchange. |
| Pre-formylated Pyridine | 6-Chloro-2-methylnicotinaldehyde | Simplifies the synthesis to a final halogen exchange step. chemscene.comamericanelements.com |
| Acyclic Precursors | Ynals, isocyanates, amines | Used in multi-component reactions to construct the pyridine ring from the ground up. researchgate.net |
Direct and Indirect Synthetic Routes to this compound
The assembly of this compound can be achieved through various synthetic routes, which can be broadly classified as direct or indirect. These routes rely on a combination of classical and modern synthetic techniques for introducing the iodo and formyl functionalities onto the pyridine core.
Introducing an iodine atom onto an electron-deficient pyridine ring requires specific methodologies. The choice of strategy depends on the nature of the precursor and the desired regioselectivity.
Halogen Exchange (Finkelstein Reaction): This is one of the most straightforward methods, particularly when a chloro- or bromo-substituted precursor is available. For instance, converting 6-Chloro-2-methylnicotinaldehyde to the target iodo-compound can be achieved by heating it with an iodide salt, such as sodium iodide (NaI), in a suitable solvent like acetone (B3395972) or DMF.
Direct C-H Iodination: Modern methods allow for the direct iodination of C-H bonds, offering an atom-economical approach. Reagents like N-Iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) are effective for this purpose. tcichemicals.com DIH, in particular, shows high reactivity and selectivity, often proceeding smoothly at room temperature in the presence of an acid catalyst. tcichemicals.com
Iodination via Organometallic Intermediates: A powerful strategy involves the lithiation of the pyridine ring followed by quenching with an iodine source (e.g., molecular iodine, I₂). This requires careful control of temperature and stoichiometry to manage the reactivity of the organolithium species.
Zincke Intermediate Pathway: A more complex but highly regioselective method involves the reaction of a pyridine with a secondary amine and triflic anhydride (B1165640) to form a ring-opened Zincke intermediate. This intermediate can then undergo regioselective iodination before being recyclized to the desired iodopyridine. researchgate.net
The introduction of a formyl (-CHO) group at the C3 position of the pyridine ring is a critical step. The electron-deficient nature of the pyridine ring makes it less susceptible to standard electrophilic aromatic substitution compared to benzene (B151609), necessitating specialized formylation methods.
Vilsmeier-Haack Reaction: This is a classic method for formylating electron-rich aromatic and heteroaromatic compounds. While challenging for simple pyridines, it can be effective for pyridines bearing activating groups, such as an amino group. chemrxiv.orgchemrxiv.org For example, a 3-amino-2-methyl-6-iodopyridine precursor could potentially be formylated using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide).
Formylation via Lithiation: Directed ortho-metalation (DoM) is a powerful tool. A precursor like 6-iodo-2-methylpyridine can be treated with a strong base like lithium diisopropylamide (LDA) to selectively deprotonate the C3 position, followed by quenching with a formylating agent such as DMF to install the aldehyde group.
Oxidation of a Hydroxymethyl Group: If the precursor is a nicotinyl alcohol (e.g., (6-iodo-2-methylpyridin-3-yl)methanol), the aldehyde can be generated through oxidation. A variety of oxidizing agents can be used, such as manganese dioxide (MnO₂) or Swern oxidation conditions, which are known to be effective for oxidizing pyridyl alcohols. google.com
Reduction of a Nicotinic Acid Derivative: A nicotinic acid or ester can be reduced to the corresponding aldehyde. This often requires a two-step process involving initial reduction to the alcohol followed by re-oxidation, or a direct reduction using specific reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.
A plausible and efficient synthetic sequence is outlined below:
Route A: Formylation followed by Halogen Exchange
Step 1: Formylation of a Chloro-Pyridine Precursor. Start with 6-chloro-2-methylpyridine . Perform a directed metalation-formylation at the C3 position using a strong base and DMF to produce 6-Chloro-2-methylnicotinaldehyde .
Step 2: Halogen Exchange. Convert the resulting chloro-aldehyde into This compound using a Finkelstein reaction with NaI. This route benefits from the commercial availability of the chloro-aldehyde intermediate. chemscene.comamericanelements.com
Route B: Iodination followed by Formylation
Step 1: Halogen Exchange on the Precursor. Convert 6-chloro-2-methylpyridine to 6-iodo-2-methylpyridine via a Finkelstein reaction.
Step 2: Formylation of the Iodo-Pyridine. Introduce the formyl group at the C3 position of the iodo-pyridine intermediate. This can be achieved via lithiation and quenching with DMF or through a palladium-catalyzed formylation reaction, as discussed in the next section.
Transition metal catalysis has revolutionized organic synthesis, providing mild and highly selective methods for bond formation. americanelements.com These approaches are particularly valuable for the synthesis of functionalized heterocycles like this compound.
Palladium-Catalyzed Formylation: A highly effective modern technique is the palladium-catalyzed formylation of aryl halides. rsc.org In this context, a precursor such as 3,6-diiodo-2-methylpyridine or 3-bromo-6-iodo-2-methylpyridine could be selectively formylated at the 3-position. This reaction often uses carbon monoxide (CO) or a CO-surrogate like formic acid as the carbonyl source in the presence of a palladium catalyst and a suitable ligand.
Suzuki and Heck Coupling: While not a direct route to the final product, transition metal-catalyzed cross-coupling reactions are instrumental in synthesizing the necessary substituted pyridine precursors. researchgate.netrsc.org For instance, a dihalopyridine could be selectively coupled with an organoboron reagent (Suzuki coupling) or an alkene (Heck coupling) to install the methyl group or other functionalities before the final iodination and formylation steps.
Rhodium-Catalyzed C-H Activation: Emerging strategies involving rhodium catalysts enable the direct C-H activation and functionalization of pyridine rings. chemrxiv.org Such methods could potentially be applied to directly introduce the formyl group onto an iodo-methyl-pyridine scaffold, representing a highly efficient synthetic pathway.
| Catalytic Reaction | Metal Catalyst | Application in Synthesis |
| Catalytic Formylation | Palladium (Pd) | Converts an aryl iodide/bromide at the C3 position to an aldehyde using CO or a surrogate. |
| Suzuki Coupling | Palladium (Pd) | Used to build the substituted pyridine backbone by coupling a halopyridine with an organoboron reagent. researchgate.net |
| Heck Reaction | Palladium (Pd) | Can introduce carbon substituents onto the pyridine ring from an alkene. rsc.org |
| C-H Activation | Rhodium (Rh) | Enables direct functionalization of pyridine C-H bonds, offering future pathways for formylation. chemrxiv.org |
Microwave-Assisted and Mechanochemical Synthesis
A review of scientific literature indicates a lack of specific studies detailing the microwave-assisted or mechanochemical synthesis of this compound.
Microwave-Assisted Synthesis: This technique utilizes microwave energy to heat reactions, often resulting in dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. researchgate.netscispace.com For the synthesis of related heterocyclic aldehydes, microwave irradiation has been shown to accelerate reactions such as selenium dioxide oxidations of methyl groups to form the aldehyde functionality. researchgate.net The process typically involves placing the reactants in a sealed vessel within a microwave reactor, where the temperature and pressure can be precisely controlled. researchgate.net This method can minimize the formation of side products and is considered a step towards greener chemical processes due to its energy efficiency. scispace.com
Mechanochemical Synthesis: This solvent-free or low-solvent (liquid-assisted grinding) method involves the use of mechanical force, such as ball milling, to induce chemical reactions. nih.govmdpi.com It is a key technique in green chemistry, as it significantly reduces or eliminates the need for bulk solvents. nih.gov The synthesis of organohalogen compounds, including those containing iodine, has been achieved through mechanochemical means, demonstrating the feasibility of forming carbon-iodine bonds using this method. researchgate.netnih.gov The process involves grinding the reactants together, sometimes with a catalytic amount of liquid, to provide the energy needed for the chemical transformation. nih.gov However, no specific protocols for applying this technique to this compound have been documented.
Green Chemistry Approaches in Synthetic Design
While this compound is an available chemical intermediate, specific literature detailing the application of green chemistry principles to its synthesis is not published.
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Key principles include the use of renewable feedstocks, safer solvents, energy-efficient processes (like microwave or mechanochemical synthesis), and catalysis over stoichiometric reagents. rsc.orgrsc.org For a compound like this compound, a green synthetic route might involve:
Using a less toxic iodinating agent.
Employing a reusable catalyst for the formation of the pyridine ring or for the introduction of substituents.
Conducting the synthesis in water or a bio-based solvent.
Minimizing purification steps by designing highly selective reactions.
Ensuring that any byproducts are non-toxic and easily managed.
Without published routes, the evaluation of the "greenness" of any existing industrial synthesis of this compound is not possible.
Optimization of Reaction Conditions and Process Efficiency
There is no specific information available in the scientific literature regarding the optimization of reaction conditions for the synthesis of this compound.
The optimization of a chemical reaction is a critical step to ensure its efficiency, safety, and economic viability. This process typically involves systematically varying reaction parameters to find the optimal set of conditions. A hypothetical optimization study for a key step in the synthesis of this compound would likely investigate the following variables:
| Parameter | Factors to Consider | Potential Impact on Reaction |
| Solvent | Polarity, aprotic vs. protic, boiling point | Affects reactant solubility, reaction rate, and selectivity. |
| Temperature | Range from room temperature to reflux | Influences reaction rate; higher temperatures can lead to side products. |
| Catalyst | Type (e.g., metal, organocatalyst), loading (mol%) | Can dramatically increase reaction speed and control selectivity. |
| Reagent Stoichiometry | Molar equivalents of reactants | Affects conversion, yield, and the formation of impurities. |
| Reaction Time | Duration of the reaction | Ensures complete conversion without product degradation. |
Design of Experiment (DoE) methodologies are often employed to efficiently explore these parameters and their interactions to maximize yield and purity while minimizing costs and waste. crysdotllc.com
Challenges and Innovations in Scalable Synthesis
Specific challenges and innovations related to the scalable synthesis of this compound are not documented in publicly accessible literature.
Scaling a synthesis from the laboratory bench (milligrams to grams) to industrial production (kilograms to tons) presents numerous challenges. For a halogenated heterocyclic aldehyde like the target compound, potential challenges could include:
Cost of Starting Materials: The price and availability of the precursors for the iodinated pyridine ring can significantly impact the final cost.
Handling of Reagents: Some iodinating agents can be corrosive, toxic, or thermally unstable, requiring specialized equipment and handling procedures.
Reaction Exotherms: Reactions can generate significant heat upon scale-up, requiring careful thermal management to prevent runaway reactions and ensure safety.
Purification: Removing impurities, particularly those structurally similar to the final product, can become more difficult and costly at a large scale. Techniques like crystallization or distillation must be robust and efficient.
Innovations to overcome these challenges often involve the use of continuous flow chemistry, which can offer better control over reaction parameters like temperature and mixing, improving safety and consistency. researchgate.net Developing a more efficient catalytic step or a convergent synthesis (where different parts of the molecule are made separately and then joined) can also enhance scalability. rsc.org
Advanced Spectroscopic and Structural Characterization of 6 Iodo 2 Methylnicotinaldehyde
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Regioselective Elucidation
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, enabling the precise mapping of the molecular structure of 6-iodo-2-methylnicotinaldehyde.
Proton (¹H) NMR Spectral Analysis
Proton NMR (¹H NMR) spectroscopy is a powerful technique for identifying the number and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the aldehyde proton, the aromatic protons on the pyridine (B92270) ring, and the protons of the methyl group.
The aldehyde proton typically appears as a singlet in the downfield region of the spectrum, usually around δ 10.0 ppm, due to the deshielding effect of the adjacent carbonyl group. The chemical shifts and coupling patterns of the aromatic protons provide crucial information about their relative positions on the pyridine ring. For a 2,3,6-trisubstituted pyridine ring, two doublets would be expected in the aromatic region, corresponding to the protons at the C-4 and C-5 positions. The methyl group protons will appear as a singlet in the upfield region, typically around δ 2.5-3.0 ppm.
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | ~10.0 | Singlet |
| Aromatic (H-4) | ~7.5-8.5 | Doublet |
| Aromatic (H-5) | ~7.0-8.0 | Doublet |
| Methyl (-CH₃) | ~2.5-3.0 | Singlet |
This table presents typical ¹H NMR chemical shifts for the protons in this compound. Actual values can vary based on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR Spectral Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically in the range of δ 190-200 ppm. The aromatic carbons of the pyridine ring will appear in the δ 120-160 ppm region. The carbon atom bearing the iodine (C-6) will have its chemical shift influenced by the heavy atom effect of iodine. The carbons attached to the methyl group (C-2) and the aldehyde group (C-3) will also have characteristic chemical shifts. The methyl carbon will resonate at the highest field, typically around δ 20-30 ppm.
| Carbon | Typical Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | ~190-200 |
| Aromatic (C-2) | ~150-160 |
| Aromatic (C-3) | ~130-140 |
| Aromatic (C-4) | ~125-135 |
| Aromatic (C-5) | ~135-145 |
| Aromatic (C-6) | ~90-100 |
| Methyl (-CH₃) | ~20-30 |
This table presents typical ¹³C NMR chemical shifts for this compound. Actual values can vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments provide further structural insights by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment establishes correlations between protons that are coupled to each other. sdsu.edu In this compound, this would show a cross-peak between the aromatic protons at C-4 and C-5, confirming their adjacent positions on the pyridine ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the unambiguous assignment of each proton signal to its attached carbon atom. For instance, the signal for the C-4 proton would show a correlation to the C-4 carbon signal. sdsu.edu
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental formula of this compound. The expected exact mass for the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally determined value, confirming the elemental composition of C₇H₆INO.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. nih.govresearchgate.net For this compound, a detailed assignment of its spectral bands can be predicted by considering the typical frequencies of its structural components.
The IR and Raman spectra are expected to be dominated by vibrations associated with the pyridine ring, the aldehyde group, the methyl group, and the carbon-iodine bond.
Pyridine Ring Vibrations: The pyridine ring exhibits a series of characteristic stretching and bending vibrations. researchgate.netnih.gov C=C and C=N stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. researchgate.net Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also expected and are often strong in Raman spectra. researchgate.net
Aldehyde Group (CHO) Vibrations: The aldehyde group provides some of the most distinct signals. A strong C=O stretching band is anticipated in the IR spectrum, typically between 1710 and 1685 cm⁻¹. The C-H bond of the aldehyde group gives rise to stretching vibrations around 2850 and 2750 cm⁻¹, with the latter often being a sharp and clearly identifiable peak.
Methyl Group (CH₃) Vibrations: The methyl group will show symmetric and asymmetric C-H stretching vibrations in the 3000-2850 cm⁻¹ range. docbrown.info Bending (scissoring, rocking, and wagging) vibrations for the methyl group are expected in the 1470-1365 cm⁻¹ region. docbrown.info
Carbon-Iodine (C-I) Vibration: The C-I stretching vibration is expected to appear at the lower end of the typical IR spectrum, generally in the 600-500 cm⁻¹ range, due to the heavy mass of the iodine atom. docbrown.info
The complementary nature of IR and Raman spectroscopy is crucial; vibrations that are weak in IR may be strong in Raman, and vice-versa, providing a more complete picture of the molecule's vibrational framework. nih.gov
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aldehyde | C=O Stretch | 1710 - 1685 | Strong (IR) |
| Aldehyde | C-H Stretch | ~2850, ~2750 | Medium, Sharp (IR) |
| Methyl | C-H Asymmetric/Symmetric Stretch | 3000 - 2850 | Medium-Strong (IR/Raman) |
| Pyridine Ring | C=C, C=N Stretch | 1600 - 1400 | Medium-Strong (IR/Raman) |
| Methyl | C-H Bend | 1470 - 1365 | Variable (IR) |
| Pyridine Ring | Ring Breathing | ~1000 | Strong (Raman) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorptions arising from π→π* and n→π* transitions associated with the substituted pyridine ring and the aldehyde carbonyl group.
The pyridine ring itself has characteristic π→π* transitions. aip.org The presence of substituents—the electron-donating methyl group, the electron-withdrawing aldehyde group, and the halogen iodo group—will shift these absorption bands. The aldehyde's carbonyl group also introduces a weak n→π* transition, typically at a longer wavelength (lower energy), which involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. researchgate.net This transition is characteristically sensitive to solvent polarity. aip.org
Table 2: Predicted Electronic Transitions for this compound
| Transition Type | Chromophore | Predicted Wavelength Range | Characteristics |
|---|---|---|---|
| π→π* | Substituted Pyridine Ring | < 300 nm | High intensity (High molar absorptivity) |
X-ray Crystallography for Solid-State Structural Determination
The core of the molecule is the planar pyridine ring. The attached methyl and aldehyde groups will have specific bond lengths and angles relative to this ring. The large iodine atom will significantly influence the local geometry and packing.
Table 3: Predicted Crystallographic Parameters (Illustrative)
| Parameter | Description | Predicted Value |
|---|---|---|
| Crystal System | - | Monoclinic or Orthorhombic (Common for such organics) |
| Space Group | - | P2₁/c or P2₁2₁2₁ (Common centrosymmetric/non-centrosymmetric) |
| C-I Bond Length | Distance between Carbon-6 and Iodine | ~2.10 Å |
| C=O Bond Length | Aldehyde carbonyl bond distance | ~1.21 Å |
The arrangement of molecules in the crystal lattice is dictated by a variety of intermolecular interactions. mdpi.com For this compound, several types of interactions are expected to play a crucial role in the crystal packing.
Halogen Bonding: A significant interaction is expected to be halogen bonding, where the electropositive region on the iodine atom (the σ-hole) interacts with a Lewis basic site on an adjacent molecule, such as the nitrogen atom of the pyridine ring (I···N) or the oxygen of the aldehyde group (I···O). aip.org This is a strong, directional interaction that can be a primary determinant of the supramolecular architecture.
Hydrogen Bonding: Weak C-H···O and C-H···N hydrogen bonds are also likely. The aldehyde C-H group and the methyl C-H groups can act as hydrogen bond donors, interacting with the aldehyde oxygen or pyridine nitrogen atoms of neighboring molecules.
The interplay of these interactions—strong halogen bonds, weaker hydrogen bonds, and dispersive π-π stacking—will define the final, three-dimensional packing of the molecules in the solid state. nih.govnih.gov
Conformational analysis in the solid state focuses on the rotational orientation of flexible parts of the molecule. For this compound, the primary point of conformational interest is the orientation of the aldehyde group relative to the pyridine ring.
The C2-C(aldehyde) bond allows for rotation. It is expected that the molecule will adopt a planar conformation where the aldehyde group is coplanar with the pyridine ring to maximize π-system conjugation. Two such planar conformers are possible: one where the aldehyde oxygen is oriented away from the ring nitrogen (trans-like) and one where it is oriented towards it (cis-like). The steric hindrance between the aldehyde group and the adjacent methyl group at position 2, along with the influence of intermolecular interactions in the crystal, will determine which conformer is energetically favored in the solid state. It is highly probable that the less sterically hindered conformer will be observed.
Reactivity and Derivatization Pathways of 6 Iodo 2 Methylnicotinaldehyde
Transformations Involving the Iodo Substituent
The carbon-iodine bond in 6-Iodo-2-methylnicotinaldehyde is a prime site for various metal-catalyzed cross-coupling reactions and other transformations, making it a valuable handle for introducing molecular diversity.
Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Stille)
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The iodo group of this compound serves as an excellent electrophilic partner in these transformations.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org The reactivity of the halide in Sonogashira coupling follows the general trend I > Br > Cl. libretexts.org For a compound like this compound, the iodo substituent is highly reactive, allowing for efficient coupling with various alkynes under mild conditions. wikipedia.orglibretexts.org
Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. libretexts.orgresearchgate.net The reaction of this compound with different aryl or vinyl boronic acids provides a direct route to biaryl and styrenyl derivatives, respectively.
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. libretexts.orgwikipedia.org A key advantage of the Stille coupling is the air stability of the organotin reagents. libretexts.org This reaction offers a broad scope, with a wide variety of aryl, vinyl, and acyl halides being suitable electrophiles. libretexts.org The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Table 1: Overview of Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Bond Formed |
|---|---|---|---|
| Sonogashira | Terminal Alkyne | Palladium & Copper | C(sp)-C(sp2) |
| Suzuki | Organoboron Compound | Palladium | C(sp2)-C(sp2) |
| Stille | Organotin Compound | Palladium | C(sp2)-C(sp2) |
Nucleophilic Aromatic Substitution (SNAr) Reactions
While the electron-rich nature of the pyridine (B92270) ring generally disfavors nucleophilic attack, the presence of the electron-withdrawing aldehyde group and the good leaving group ability of iodine can facilitate Nucleophilic Aromatic Substitution (SNAr) reactions under certain conditions. The introduction of various nucleophiles such as those containing oxygen, nitrogen, and sulfur onto the purine (B94841) ring via SNAr reactions has been documented. researchgate.net
Reductive Dehalogenation Strategies
The iodine atom of this compound can be selectively removed through reductive dehalogenation. This transformation is typically achieved using various reducing agents, such as hydrogen gas with a palladium catalyst (e.g., Pd/C), or hydride sources like sodium borohydride (B1222165) in the presence of a catalyst. This reaction converts the iodo-substituted pyridine to the corresponding 2-methylnicotinaldehyde.
Directed ortho-Metalation (DoM) Reactions
Directed ortho-Metalation (DoM) is a powerful technique for the functionalization of aromatic rings. wikipedia.org It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then react with various electrophiles. organic-chemistry.org In the case of this compound, the aldehyde group, after in-situ protection, or the nitrogen atom of the pyridine ring can act as a directing group, potentially allowing for lithiation at the C5 position. However, the presence of the iodo substituent complicates this, as halogen-metal exchange is a competing and often faster reaction.
Reactions at the Aldehyde Functionality
The aldehyde group of this compound is a classic electrophilic center, readily undergoing a variety of condensation reactions to form new carbon-carbon and carbon-nitrogen double bonds.
Condensation Reactions (e.g., Aldol (B89426), Knoevenagel, Schiff Base Formation)
Aldol and Knoevenagel Condensations: The Knoevenagel condensation is a modification of the aldol condensation where an active hydrogen compound reacts with an aldehyde or ketone in the presence of a weak base. wikipedia.orgsigmaaldrich.com The reaction typically involves the nucleophilic addition of the active methylene (B1212753) compound to the carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com this compound can react with various active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, to generate a range of functionalized alkenes. sphinxsai.com The Doebner modification of the Knoevenagel condensation uses pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.org
Schiff Base Formation: Aldehydes readily react with primary amines to form imines, also known as Schiff bases. nih.govdergipark.org.tr This reversible reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov this compound can be condensed with a wide variety of primary amines to produce a diverse library of imine-containing compounds. These Schiff bases can be valuable ligands in coordination chemistry or serve as intermediates for further synthetic transformations. dergipark.org.trscience.gov
Table 2: Condensation Reactions of the Aldehyde Group
| Reaction | Reagent | Product Type |
|---|---|---|
| Knoevenagel | Active Methylene Compound | α,β-Unsaturated Compound |
| Schiff Base Formation | Primary Amine | Imine (Schiff Base) |
Oxidation and Reduction Pathways
The aldehyde group of this compound is susceptible to both oxidation and reduction, providing straightforward access to the corresponding carboxylic acid and alcohol, respectively.
Oxidation: The aldehyde can be readily oxidized to the corresponding 6-iodo-2-methylnicotinic acid. A variety of standard oxidizing agents can be employed for this transformation. Common reagents and their typical conditions are summarized in the table below. The choice of reagent depends on the desired selectivity and scale of the reaction.
| Reagent | Typical Conditions | Product |
| Potassium Permanganate (KMnO₄) | Basic or neutral aqueous solution, heat | 6-Iodo-2-methylnicotinic acid |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone (B3395972), 0°C to room temperature | 6-Iodo-2-methylnicotinic acid |
| Pinnick Oxidation (NaClO₂/NaH₂PO₄) | t-BuOH/H₂O, room temperature | 6-Iodo-2-methylnicotinic acid |
Reduction: The aldehyde is easily reduced to the corresponding primary alcohol, (6-iodo-2-methylpyridin-3-yl)methanol. This transformation can be achieved using a range of reducing agents, from mild hydride donors to catalytic hydrogenation. The choice of reductant is crucial to avoid unwanted side reactions, such as the reduction of the pyridine ring or the carbon-iodine bond.
| Reagent | Typical Conditions | Product |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0°C to room temperature | (6-Iodo-2-methylpyridin-3-yl)methanol |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | (6-Iodo-2-methylpyridin-3-yl)methanol |
| Catalytic Hydrogenation (H₂/Pd-C) | Methanol or Ethanol, room temperature, atmospheric pressure | (6-Iodo-2-methylpyridin-3-yl)methanol |
Wittig and Related Olefination Reactions
The aldehyde functionality of this compound serves as an excellent electrophile for Wittig and related olefination reactions, enabling the formation of a carbon-carbon double bond. masterorganicchemistry.comlibretexts.org The Wittig reaction involves the reaction of the aldehyde with a phosphonium (B103445) ylide (a Wittig reagent). libretexts.orgwikipedia.org This method is widely used for the synthesis of alkenes. libretexts.org
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used. organic-chemistry.org
Non-stabilized ylides (where the R group on the ylide is alkyl) generally lead to the formation of (Z)-alkenes. organic-chemistry.org
Stabilized ylides (where R is an electron-withdrawing group) predominantly yield (E)-alkenes. organic-chemistry.org
The general scheme for the Wittig reaction with this compound is shown below:
Reaction Scheme for Wittig Olefination
Ph₃P=CHR + this compound → (6-Iodo-2-methylpyridin-3-yl)-CH=CHR + Ph₃P=O
A variety of related olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction, can also be employed. The HWE reaction often provides excellent E-selectivity and utilizes phosphonate (B1237965) esters, which are generally more reactive than the corresponding phosphonium ylides. libretexts.org
Carbonyl Additions (e.g., Grignard, Organolithium Reagents)
The electrophilic carbonyl carbon of the aldehyde is a prime target for nucleophilic attack by organometallic reagents such as Grignard and organolithium reagents. masterorganicchemistry.com These reactions are fundamental for carbon-carbon bond formation, leading to secondary alcohols upon acidic workup. masterorganicchemistry.commasterorganicchemistry.com
Grignard Reagents (R-MgX): The addition of a Grignard reagent to this compound would produce a secondary alcohol. mnstate.edu The reaction proceeds via nucleophilic addition of the carbanionic part of the Grignard reagent to the carbonyl carbon. masterorganicchemistry.com A subsequent acidic workup protonates the resulting alkoxide. masterorganicchemistry.com
General Reaction with Grignard Reagents
this compound + R-MgX → Intermediate Magnesium Alkoxide
Intermediate Magnesium Alkoxide + H₃O⁺ → 1-(6-Iodo-2-methylpyridin-3-yl)-1-alkanol
Organolithium Reagents (R-Li): Organolithium reagents are generally more reactive than their Grignard counterparts and react in a similar fashion with aldehydes to yield secondary alcohols. However, a potential competing reaction with this compound is lithium-halogen exchange at the C6-position, especially at low temperatures. This would generate a new organolithium species at the pyridine ring, which could then undergo further reactions. The choice of reaction conditions (temperature, solvent) is critical to control the outcome.
Reactivity of the Pyridine Ring System
The pyridine ring in this compound, substituted with an activating methyl group and deactivating iodo and aldehyde groups, exhibits its own characteristic reactivity.
Electrophilic Aromatic Substitution on Activated Pyridine
The pyridine ring is generally electron-deficient compared to benzene (B151609) and is thus less reactive towards electrophilic aromatic substitution. The existing substituents on the ring in this compound will direct any potential electrophilic attack. The aldehyde and iodo groups are deactivating, while the methyl group is activating. The position of substitution will be a result of the combined electronic and steric effects of these groups.
Metal-Mediated Cyclizations and Annulations
The iodine atom at the C6-position is a key handle for a vast array of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing more complex molecular architectures, including fused ring systems. Palladium-catalyzed reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are particularly prominent.
For instance, an intramolecular Heck reaction could be envisioned if a suitable alkene tether is introduced via modification of the aldehyde group. Similarly, a Suzuki-Miyaura coupling with a suitably functionalized boronic acid could be the first step in a sequence leading to a cyclized product. diva-portal.org
The table below summarizes some potential cross-coupling reactions at the C6-position.
| Reaction Name | Coupling Partner | Catalyst/Conditions | Product Type |
| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, base | 6-Aryl/vinyl-2-methylnicotinaldehyde |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 6-Alkynyl-2-methylnicotinaldehyde |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | 6-Alkenyl-2-methylnicotinaldehyde |
| Buchwald-Hartwig | Amine | Pd catalyst, ligand, base | 6-Amino-2-methylnicotinaldehyde |
Mechanistic Investigations of Key Transformations
The mechanisms of the key transformations involving this compound are generally well-understood from extensive studies on related systems.
Wittig Reaction Mechanism: The mechanism of the Wittig reaction is a subject of ongoing research, but it is widely accepted to proceed through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgorganic-chemistry.org This intermediate then collapses to form the thermodynamically stable triphenylphosphine (B44618) oxide and the desired alkene. masterorganicchemistry.com For reactions under lithium-free conditions, evidence supports a concerted formation of the oxaphosphetane. wikipedia.org
Grignard Reaction Mechanism: The reaction of a Grignard reagent with the aldehyde group involves the nucleophilic attack of the carbanionic portion of the organomagnesium species on the electrophilic carbonyl carbon. masterorganicchemistry.com This forms a new carbon-carbon bond and a magnesium alkoxide intermediate. The reaction is typically completed by an acidic workup to protonate the alkoxide, yielding the final secondary alcohol. masterorganicchemistry.com
Kinetic Studies and Reaction Rate Determination
No published kinetic studies specifically for reactions involving this compound were found. Generally, the rates of cross-coupling reactions involving iodo-pyridines are influenced by several factors:
Catalyst System: The choice of palladium precursor and ligand is crucial. Electron-rich and sterically hindered phosphine (B1218219) ligands often accelerate the rate-determining oxidative addition and reductive elimination steps.
Base: The strength and solubility of the base can significantly affect the reaction rate, particularly in the transmetalation step of Suzuki couplings.
Solvent: The polarity and coordinating ability of the solvent can influence the solubility of reactants and the stability of catalytic intermediates.
Temperature: As with most chemical reactions, higher temperatures generally lead to faster reaction rates, although they may also promote side reactions.
Without experimental data, any discussion of reaction rates for this compound would be purely speculative.
Identification of Reaction Intermediates
The identification of reaction intermediates is typically achieved through a combination of spectroscopic techniques (e.g., NMR, Mass Spectrometry) under reaction conditions or by trapping experiments. For the palladium-catalyzed cross-coupling reactions that this compound would likely undergo, the catalytic cycle is generally understood to involve several key intermediates:
Oxidative Addition Complex: A Pd(II) species formed from the reaction of the Pd(0) catalyst with the C-I bond of this compound.
Transmetalation Complex: Formed by the reaction of the oxidative addition complex with the coupling partner (e.g., an organoboron reagent in a Suzuki coupling).
Reductive Elimination Precursor: A Pd(II) complex from which the final product is eliminated, regenerating the Pd(0) catalyst.
However, no studies have been published that specifically isolate or characterize these intermediates for reactions involving this compound.
Applications of 6 Iodo 2 Methylnicotinaldehyde As a Synthetic Building Block
Precursor for Advanced Heterocyclic Compounds
Synthesis of Polycyclic Nitrogen-Containing Systems
The strategic placement of the reactive aldehyde and iodo functionalities on the pyridine (B92270) ring allows for sequential or one-pot reactions to construct polycyclic systems. The aldehyde can readily undergo condensation reactions with various nucleophiles, such as amines or active methylene (B1212753) compounds, to form an initial ring. Subsequent intramolecular cyclization, potentially via a transition-metal-catalyzed reaction at the iodo position, could then be employed to forge a second or third ring, leading to complex, nitrogen-containing polycyclic scaffolds. While specific examples utilizing 6-Iodo-2-methylnicotinaldehyde are not prevalent in published literature, this synthetic strategy is a well-established method for building molecular complexity.
Construction of Fused Pyridine Derivatives
The aldehyde group of this compound can serve as a key electrophile in cyclization reactions to form fused pyridine derivatives. For instance, reaction with a binucleophile could lead to the formation of a new ring fused to the parent pyridine core. The iodo group can then be used to introduce further molecular diversity into the fused system through reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This approach would allow for the systematic development of libraries of fused pyridine derivatives for various applications.
Role in the Synthesis of Scaffolds for Chemical Biology Research
In the field of chemical biology, small molecules with well-defined three-dimensional structures are essential tools for probing biological systems. The rigid pyridine core of this compound, combined with the ability to introduce diverse substituents at the iodo and aldehyde positions, makes it an attractive starting point for the synthesis of novel molecular scaffolds. These scaffolds can be designed to mimic natural products or to present pharmacophoric features in a specific spatial arrangement, facilitating their interaction with biological targets such as proteins or nucleic acids.
Intermediate in the Development of Research Materials
The electronic properties of the pyridine ring suggest that derivatives of this compound could be valuable intermediates in the synthesis of materials with interesting electronic and photophysical properties. Chemical suppliers often categorize this compound under materials science, indicating its potential in this area. bldpharm.com
Organic Electronics and Optoelectronic Materials Research
The synthesis of novel organic materials for applications in electronics and optoelectronics, such as organic light-emitting diodes (OLEDs), is a rapidly growing field of research. The pyridine moiety is a common component in such materials due to its electron-deficient nature. By utilizing cross-coupling reactions at the iodo position, various aromatic and heteroaromatic units can be attached to the this compound core. The aldehyde functionality provides a handle for further derivatization or for tuning the electronic properties of the final molecule. This approach could lead to the development of new organic semiconductors or luminescent materials.
Polymer and Dendrimer Precursors
The bifunctional nature of this compound makes it a potential monomer or precursor for the synthesis of polymers and dendrimers. The iodo and aldehyde groups can be exploited in different polymerization or dendrimerization strategies. For example, the iodo group could participate in cross-coupling polymerization reactions, while the aldehyde could be used for post-polymerization modification or for the attachment of other functional units. This could lead to the creation of novel polymeric materials with tailored properties for applications in areas such as catalysis, sensing, or drug delivery.
Contributions to Dye and Pigment Chemistry Research
Similarly, the role of this compound in the field of dye and pigment chemistry is not documented in the accessible scientific literature. There are no published studies that describe its use in the synthesis of new chromophores or as a precursor to novel dyes or pigments. Consequently, information regarding its specific contributions, including detailed research findings and relevant data tables, is not available.
Computational and Theoretical Studies of 6 Iodo 2 Methylnicotinaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of molecules. Methodologies such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis are standard approaches.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common practice to employ DFT calculations to determine optimized geometry and predict various chemical properties. For a molecule like 6-Iodo-2-methylnicotinaldehyde, DFT studies would typically be used to calculate its ground-state energy, electron density distribution, and molecular orbitals. However, a specific DFT analysis for this compound is not found in the reviewed literature.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. The energy and symmetry of these orbitals are crucial in understanding chemical reactions. An FMO analysis for this compound would provide insights into its electrophilic and nucleophilic sites. At present, no published FMO analysis for this specific compound is available.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are essential for understanding the three-dimensional structure and dynamic behavior of molecules.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. By mapping the potential energy surface, the most stable conformations of this compound could be identified. Such studies are vital for understanding its biological activity and physical properties. There is currently no available research detailing the conformational analysis of this compound.
Investigation of Intermolecular Interactions
The study of intermolecular interactions is critical for understanding how a molecule interacts with its environment, including other molecules and biological targets. Techniques such as the analysis of non-covalent interactions (NCI) can reveal hydrogen bonds, van der Waals forces, and other interactions. For this compound, this information would be valuable, but specific studies on its intermolecular interactions have not been reported.
Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)
Computational methods are frequently used to predict spectroscopic properties, which can aid in the identification and characterization of compounds.
The prediction of Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra is a common application of computational chemistry. By calculating these spectra for proposed structures, researchers can compare them with experimental data to confirm the identity and stereochemistry of a molecule. While general methods for predicting NMR and UV-Vis spectra are well-established, there are no specific computational predictions for this compound in the available literature.
Reaction Mechanism Elucidation through Computational Approaches
There is no available information in published literature regarding the use of computational methods, such as Density Functional Theory (DFT) or other quantum chemical calculations, to elucidate the mechanisms of reactions involving this compound. Studies of this nature would typically provide insights into transition states, reaction energy profiles, and the electronic effects of the iodo- and methyl-substituents on the reactivity of the aldehyde group and the pyridine (B92270) ring. The absence of such data prevents any detailed discussion on this topic.
Future Research Directions and Emerging Applications
Exploration of Novel Reactivity Profiles and Cascade Reactions
The unique arrangement of functional groups in 6-iodo-2-methylnicotinaldehyde offers a rich playground for the exploration of novel reactivity. The aldehyde can serve as a linchpin for various condensation and multicomponent reactions, while the iodo group is a prime handle for cross-coupling chemistry. Future research is expected to delve into unprecedented cascade reactions that leverage these functionalities in a sequential and controlled manner. For instance, a reaction sequence could be envisioned where the aldehyde first participates in an imine formation, followed by an intramolecular cyclization triggered by a palladium-catalyzed coupling at the C-I bond. Investigating the interplay between the steric and electronic effects of the methyl group and the iodo substituent on the reactivity of the aldehyde will be crucial for designing complex molecular architectures.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing offers numerous advantages, including improved safety, enhanced reaction control, and facile scalability. Future efforts will likely focus on adapting and optimizing the synthesis of this compound and its derivatives for flow chemistry platforms. This will involve the development of robust and reusable catalysts that can be packed into flow reactors, as well as the precise control of reaction parameters such as temperature, pressure, and residence time to maximize yield and purity. Automated synthesis platforms, which combine robotics with real-time reaction monitoring, could further accelerate the discovery of new reactions and the rapid generation of compound libraries based on the this compound scaffold.
Expansion into Materials Science Research and Supramolecular Chemistry
The inherent properties of the this compound core, including its potential for forming halogen bonds and its role as a building block for conjugated systems, make it an attractive candidate for materials science applications. Research in this area may explore its incorporation into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The aldehyde functionality can be used to anchor the molecule to surfaces or to polymerize it into functional materials. In the realm of supramolecular chemistry, the directed nature of halogen bonding involving the iodine atom can be exploited to construct well-defined supramolecular assemblies, such as co-crystals and liquid crystals, with tunable properties. The interplay of halogen bonding, hydrogen bonding (from derivatives of the aldehyde), and π-stacking interactions could lead to the design of novel functional materials. The compound is noted as a potential organic monomer for Covalent Organic Frameworks (COFs) and has been associated with aggregation-induced emission, suggesting its utility in creating advanced materials. bldpharm.com
Advanced Analytical and Spectroscopic Techniques for In-Situ Monitoring
A deeper understanding of the reaction mechanisms involving this compound will be facilitated by the application of advanced analytical and spectroscopic techniques. In-situ monitoring methods, such as ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and process mass spectrometry, will allow for the real-time tracking of reactant consumption, intermediate formation, and product generation. This data is invaluable for optimizing reaction conditions and for elucidating complex reaction pathways, including the identification of transient intermediates in cascade reactions. Advanced NMR techniques, such as diffusion-ordered spectroscopy (DOSY), can provide insights into the formation of supramolecular assemblies in solution. The availability of detailed analytical data, including NMR, HPLC, and LC-MS, is crucial for the characterization of this compound and its derivatives. bldpharm.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
